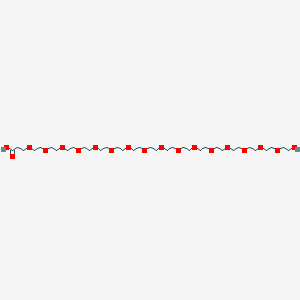
Hydroxy-PEG16-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-PEG16-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Hydroxy-PEG16-acid is extensively utilized in drug delivery systems due to its hydrophilic nature and biocompatibility. The incorporation of hydroxy groups enhances the solubility and stability of therapeutic agents.
PEGylation
PEGylation involves attaching PEG chains to drugs or therapeutic proteins to improve their pharmacokinetic properties. This compound can be used to modify proteins, increasing their circulation time and reducing immunogenicity. Studies have shown that PEGylated drugs exhibit prolonged half-lives and enhanced efficacy compared to their non-PEGylated counterparts .
Table 1: Comparison of Pharmacokinetic Properties of PEGylated vs. Non-PEGylated Drugs
| Property | Non-PEGylated Drug | PEGylated Drug |
|---|---|---|
| Circulation Time | Short | Extended |
| Immunogenicity | High | Reduced |
| Dosage Frequency | Frequent | Less Frequent |
Lipid Nanoparticles
This compound is also used in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA vaccines and anticancer drugs. The PEG layer stabilizes the nanoparticles and facilitates cellular uptake, enhancing the overall therapeutic effect . For instance, LNPs modified with this compound have been successfully employed in delivering small interfering RNA (siRNA) and mRNA vaccines, demonstrating significant improvements in bioavailability and therapeutic outcomes .
Tissue Engineering
In tissue engineering, this compound is utilized to create hydrogels that mimic the extracellular matrix (ECM). These hydrogels provide a supportive environment for cell growth and differentiation.
Hydrogel Formation
Hydrogel systems made from this compound can be tailored for specific applications, such as wound healing and cartilage repair. The hydrophilic nature of PEG allows for high water retention, which is crucial for maintaining cell viability in engineered tissues .
Case Study: Cartilage Regeneration
A study demonstrated that hydrogels composed of this compound facilitated chondrocyte growth and cartilage matrix production, showing promise for treating osteoarthritis .
Biomedical Research
This compound plays a vital role in various biomedical research applications, particularly in the development of diagnostic tools and therapeutic agents.
Diagnostic Applications
The ability of this compound to form stable conjugates with biomolecules makes it suitable for use in biosensors and imaging agents. For example, conjugating this compound with fluorescent markers has been explored for enhancing imaging contrast in biological tissues .
Anticancer Research
Research has indicated that hydroxamic acid derivatives linked with PEG can enhance the efficacy of anticancer therapies by improving drug solubility and targeting capabilities. This compound has been investigated as a platform for delivering metal-based drugs, which exhibit enhanced activity against cancer cells due to improved cellular uptake facilitated by the PEG chain .
Table 2: Summary of this compound Applications in Biomedical Research
| Application | Description | Key Findings |
|---|---|---|
| Drug Delivery | Enhances solubility and stability | Prolonged circulation time |
| Tissue Engineering | Mimics ECM for cell growth | Improved cell viability |
| Diagnostic Tools | Conjugation with biomarkers | Enhanced imaging contrast |
| Anticancer Therapies | Delivery platform for metal-based drugs | Increased efficacy against tumors |
Eigenschaften
Molekularformel |
C35H70O19 |
|---|---|
Molekulargewicht |
794.93 |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C35H70O19/c36-2-4-40-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-32-54-34-33-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-39-3-1-35(37)38/h36H,1-34H2,(H,37,38) |
InChI-Schlüssel |
LKOJMXYHDVSMMR-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Hydroxy-PEG16-acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















